Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
CAS No.: 1354911-18-4
Cat. No.: VC0174388
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.146
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354911-18-4 |
|---|---|
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 213.146 |
| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
| Standard InChI Key | QZVLTIYFENRBIK-UHFFFAOYSA-N |
| SMILES | C1CCN2CCNCC2C1.Cl.Cl |
Introduction
Chemical Properties and Structure
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is characterized by its unique bicyclic structure, consisting of a pyridine ring fused with a pyrazine ring system. The compound features two chlorine atoms and two nitrogen atoms, contributing to its distinctive chemical properties and reactivity. The presence of nitrogen atoms within the structure enhances its reactivity and stability, making it valuable in both chemistry and biological applications.
Basic Physical and Chemical Properties
The detailed physical and chemical properties of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 213.15 g/mol |
| CAS Numbers | 634922-12-6 (R-isomer), 1354911-18-4, 113570-68-6 |
| IUPAC Name | (9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride (R-isomer) |
| Exact Mass | 212.08500 |
| PSA | 15.27000 |
| LogP | 2.31480 |
| State | Solid |
Table 1: Physical and chemical properties of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
The compound's bicyclic structure provides a rigid framework that facilitates precise interactions with biological targets. The dihydrochloride salt form enhances its solubility in aqueous solutions, an important consideration for pharmaceutical applications and biological testing.
Stereochemistry and Isomeric Forms
The stereochemistry of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride plays a crucial role in determining its biological activity and chemical reactivity. The compound exists in different stereoisomeric forms, including the (R)-isomer and (S)-isomer, each with potentially distinct pharmacological profiles.
R-Isomer Characteristics
The (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride isomer has been more extensively documented and studied. This stereoisomer is characterized by a specific configuration at the chiral center, influencing its three-dimensional structure and potential interactions with biological targets . Its standard InChI key is QZVLTIYFENRBIK-YCBDHFTFSA-N, and its isomeric SMILES notation is C1CCN2CCNC[C@H]2C1.Cl.Cl, indicating the specific stereochemistry at the chiral center.
Comparative Stereochemistry
The stereochemistry of these compounds significantly influences their biological activities and interactions with biological targets. Research has indicated that the (S)-isomer exhibits different pharmacological profiles compared to its (R) counterpart, highlighting the importance of stereochemical considerations in drug development using this scaffold.
Pharmaceutical Applications and Development
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride serves as a valuable building block in pharmaceutical research and development. Its unique structure makes it particularly useful as a scaffold for creating compounds with specific pharmacological properties.
Drug Discovery Applications
In pharmaceutical research, this compound has been utilized in the development of:
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Mu-opioid receptor antagonists, where derivatives have shown high affinity and potent antagonist activity
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Novel pharmacologically active derivatives with various substitution patterns, particularly 2,7-substituted derivatives
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Compounds with potential applications in neurological and addictive disorders
Structure-Activity Relationship Studies
The bicyclic structure of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride provides a rigid template that facilitates structure-activity relationship studies. Researchers have explored various substitutions on this core structure to optimize biological activity and selectivity. For example, a study on mu-opioid receptor antagonists revealed that replacing an octahydroquinolizine template with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold resulted in improved binding selectivity profiles .
Synthesis and Chemical Modifications
The synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves multi-step processes that can be tailored to introduce specific functional groups, enhancing its utility in various research fields.
Common Reaction Types
Table 2 outlines common reaction types that Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives can undergo.
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides | Presence of sodium hydride |
Table 2: Common reaction types for Octahydro-1H-pyrido[1,2-a]pyrazine derivatives
Chemical Modifications
The unique bicyclic structure of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride allows for diverse chemical modifications. These modifications can be crucial in optimizing its pharmacological properties for specific applications. Common modification sites include:
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Substitutions at the 2 and 7 positions, which have been explored for various pharmacological activities
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Modifications that can alter lipophilicity, solubility, and receptor binding characteristics
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Introduction of functional groups that can enhance stability or target specificity
Related Compounds and Structural Similarities
Several compounds share structural similarities with Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, offering insights into structure-activity relationships and potential applications.
Structurally Similar Compounds
Table 3 presents compounds that share structural similarities with Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine dihydrochloride | Bicyclic structure | Exhibits neurotoxic properties affecting serotonin receptors |
| 1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivatives | Partially unsaturated bicyclic structure | Investigated as HIV integrase inhibitors |
| 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives | Substituted bicyclic structure | Various pharmacological activities depending on substitution patterns |
Table 3: Compounds with structural similarities to Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Free Base Form
The parent compound without the hydrochloride salt, Octahydro-1H-pyrido[1,2-a]pyrazine (C8H16N2), is also significant in research. This free base form, also known as 1,4-diazabicyclo[4.4.0]decane, has the CAS number 4430-75-5 and serves as the core structure for various derivatives .
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